3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid is a chemical compound with the molecular formula C8H9F2N3O5 and a molecular weight of 265.17 g/mol This compound features a pyrazole ring substituted with a 2,2-difluoroethoxy group and a nitro group, along with a propanoic acid moiety
Preparation Methods
The synthesis of 3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the 2,2-difluoroethoxy group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 2,2-difluoroethanol.
Attachment of the propanoic acid moiety: This can be done through a coupling reaction using a suitable carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The 2,2-difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid moiety can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and acids (e.g., sulfuric acid). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological receptors. The 2,2-difluoroethoxy group may enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar compounds to 3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid include:
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]butanoic acid: This compound has a butanoic acid moiety instead of a propanoic acid moiety.
3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid: This compound features a methyl group on the propanoic acid moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-(2,2-difluoroethoxy)-4-nitropyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3O5/c9-6(10)4-18-8-5(13(16)17)3-12(11-8)2-1-7(14)15/h3,6H,1-2,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMNQPGESBGMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(=O)O)OCC(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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